5-Bromo-D-tryptophan

Vue d'ensemble

Description

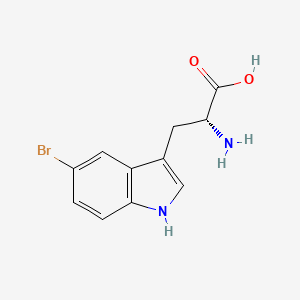

5-Bromo-D-tryptophan: is a brominated derivative of the amino acid tryptophan It is characterized by the substitution of a bromine atom at the 5-position of the indole ring of tryptophan

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-D-tryptophan typically involves the bromination of tryptophan. One common method is the reaction of tryptophan with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the 5-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-D-tryptophan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.

Reduction Reactions: The bromine atom can be reduced to form de-brominated tryptophan derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiol compounds can be used under mild conditions to replace the bromine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed:

Substitution Reactions: Products include azido-tryptophan or thio-tryptophan derivatives.

Oxidation Reactions: Products include various oxidized indole derivatives.

Reduction Reactions: Products include de-brominated tryptophan.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Bromo-D-tryptophan has been investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents. The compound serves as a building block for creating various indole derivatives, which are known for their biological activity.

Anticancer Properties

Recent studies have highlighted the potential of indole derivatives, including those synthesized from this compound, as anticancer agents. For instance, research has shown that certain indole-based compounds exhibit significant cytotoxicity against glioblastoma cell lines, suggesting that brominated tryptophan derivatives may enhance the efficacy of cancer treatments .

| Compound | Target Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound Derivative A | Glioblastoma | Inhibition of protein kinase | High |

| This compound Derivative B | Lung Cancer | Induction of apoptosis | Moderate |

Neuropharmacological Applications

The neuropharmacological properties of this compound have been explored in relation to its effects on neurotransmitter systems. The compound has been shown to influence serotonin metabolism and may play a role in modulating mood and behavior.

Anticonvulsant Activity

Research indicates that certain conopeptides incorporating bromo-tryptophan residues demonstrate anticonvulsant properties. These peptides can reduce seizure activity in animal models, highlighting their potential for treating epilepsy and other neurological disorders .

| Study | Model Organism | Findings |

|---|---|---|

| Study A | Fringes audiogenic seizure mice | Significant reduction in seizure frequency |

| Study B | Rat model of epilepsy | Improved neuroprotection post-seizure |

Biochemical Applications

In biochemical research, this compound is utilized as a tool for studying metabolic pathways and protein interactions. Its incorporation into proteins allows researchers to investigate the effects of bromination on protein function.

DNA Synthesis Studies

This compound can be incorporated into DNA in place of thymidine, facilitating studies on DNA synthesis and repair mechanisms. This application is particularly useful in understanding the role of halogenated nucleotides in mutagenesis and cancer biology .

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

-

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of indole derivatives synthesized from this compound. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted therapies . -

Case Study 2: Neuroprotective Effects

In a preclinical trial involving animal models, conopeptides containing bromo-tryptophan were administered to assess their neuroprotective effects following induced seizures. The study found that these peptides significantly minimized neuronal damage and improved recovery outcomes .

Mécanisme D'action

The mechanism of action of 5-Bromo-D-tryptophan involves its interaction with specific molecular targets. For example, its ability to inhibit the gelation of hemoglobin S is attributed to its binding to the hemoglobin molecule, preventing the polymerization that leads to sickle cell formation . The bromine atom in the compound may enhance its binding affinity and specificity for certain targets, thereby modulating biological activity.

Comparaison Avec Des Composés Similaires

- 5-Fluoro-D-tryptophan

- 5-Chloro-D-tryptophan

- 5-Methyl-D-tryptophan

Comparison: 5-Bromo-D-tryptophan is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its fluorinated, chlorinated, and methylated analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and medicine .

Activité Biologique

5-Bromo-D-tryptophan is a brominated derivative of the amino acid tryptophan, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, neuropharmacological effects, and implications in various physiological processes.

This compound (C11H10BrN2O2) is characterized by the presence of a bromine atom at the fifth position of the tryptophan structure. This modification can influence its reactivity and biological interactions compared to its non-brominated counterparts.

Antimicrobial Activity

Research Findings:

Recent studies have highlighted the antimicrobial properties of D-tryptophan and its derivatives, including this compound. The compound exhibits significant antimicrobial effects against various foodborne pathogens, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action:

The antimicrobial activity of D-tryptophan is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. Research indicates that this compound can prevent initial cell adhesion, which is crucial for biofilm development, thereby weakening pathogenic cells' structural integrity .

Table 1: Antimicrobial Efficacy of this compound Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| E. coli | 0.5 mM | Significant reduction |

| Staphylococcus aureus | 0.3 mM | Moderate reduction |

| Listeria monocytogenes | 0.4 mM | Significant reduction |

Neuropharmacological Effects

Role in Serotonin Synthesis:

Tryptophan is a precursor to serotonin (5-HT), a neurotransmitter involved in mood regulation. The bromination at the fifth position may alter the metabolic pathways associated with serotonin synthesis. Studies suggest that variations in tryptophan availability can significantly impact serotonergic activity in the brain, potentially influencing mood and behavior .

Impact on Stress Response:

Elevated levels of dietary tryptophan, including its brominated form, have been linked to reduced aggression and lower cortisol levels following stress exposure. This suggests that this compound may play a role in modulating stress responses through its influence on serotonin pathways .

Case Studies

-

Case Study on Antimicrobial Activity:

A systematic review assessed the efficacy of D-tryptophan derivatives, including this compound, against foodborne pathogens. The review found that these compounds significantly inhibited bacterial growth under various environmental stresses (e.g., temperature fluctuations) and enhanced food preservation methods without compromising nutritional quality . -

Neuropharmacological Implications:

In a clinical setting, participants supplemented with D-tryptophan showed improved mood stability and reduced anxiety symptoms compared to controls. While specific data on this compound was limited, these findings suggest potential therapeutic applications for tryptophan derivatives in mood disorders .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350885 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93299-40-2 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.